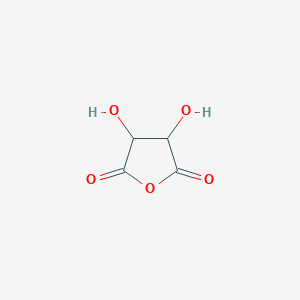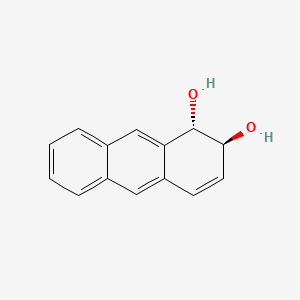
1,2-Anthracenediol, 1,2-dihydro-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Anthracenediol, 1,2-dihydro-, trans- is a chemical compound with the molecular formula C14H12O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two hydroxyl groups attached to the first and second carbon atoms of the anthracene ring system in a trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Anthracenediol, 1,2-dihydro-, trans- can be synthesized through several methods. One common approach involves the reduction of anthraquinone using sodium borohydride in the presence of a suitable solvent such as ethanol. The reaction typically proceeds under mild conditions and yields the desired diol in good purity .
Industrial Production Methods
Industrial production of 1,2-Anthracenediol, 1,2-dihydro-, trans- often involves catalytic hydrogenation of anthraquinone. This process is carried out in the presence of a metal catalyst such as palladium or platinum under controlled temperature and pressure conditions. The resulting product is then purified through recrystallization or chromatography to obtain high-purity 1,2-Anthracenediol, 1,2-dihydro-, trans- .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Anthracenediol, 1,2-dihydro-, trans- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form anthraquinone derivatives.
Reduction: Reduction of the compound can be achieved using sodium borohydride or lithium aluminum hydride, leading to the formation of anthracene derivatives.
Major Products Formed
The major products formed from these reactions include anthraquinone derivatives, anthracene derivatives, and various substituted anthracene compounds. These products have diverse applications in organic synthesis and material science .
Wissenschaftliche Forschungsanwendungen
1,2-Anthracenediol, 1,2-dihydro-, trans- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various anthracene derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress-related diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,2-Anthracenediol, 1,2-dihydro-, trans- involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it a potential antioxidant. It interacts with molecular targets such as enzymes and reactive oxygen species, modulating various biochemical pathways. These interactions are crucial for its potential therapeutic effects and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Anthracenediol, 1,2-dihydro-, cis-: This isomer differs in the spatial arrangement of the hydroxyl groups, leading to different chemical properties and reactivity.
Anthraquinone: A precursor to 1,2-Anthracenediol, 1,2-dihydro-, trans-, it is widely used in the synthesis of various anthracene derivatives.
1,4-Anthracenediol: Another diol derivative of anthracene, differing in the position of the hydroxyl groups.
Uniqueness
1,2-Anthracenediol, 1,2-dihydro-, trans- is unique due to its specific trans configuration, which imparts distinct chemical properties and reactivity compared to its cis isomer and other anthracene derivatives. This uniqueness makes it valuable in specific synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
4841-37-6 |
|---|---|
Molekularformel |
C14H12O2 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
(1S,2S)-1,2-dihydroanthracene-1,2-diol |
InChI |
InChI=1S/C14H12O2/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8,13-16H/t13-,14-/m0/s1 |
InChI-Schlüssel |
UJETWGFPSGKAAS-KBPBESRZSA-N |
Isomerische SMILES |
C1=CC=C2C=C3[C@@H]([C@H](C=CC3=CC2=C1)O)O |
Kanonische SMILES |
C1=CC=C2C=C3C(C(C=CC3=CC2=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14155438.png)
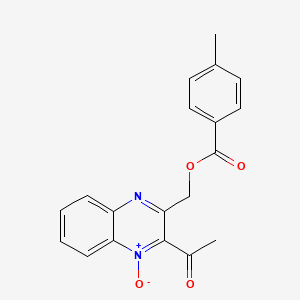

![[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B14155451.png)
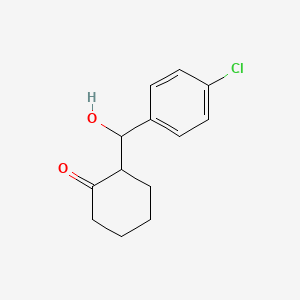

![N'-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide](/img/structure/B14155465.png)
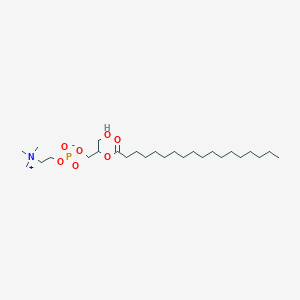
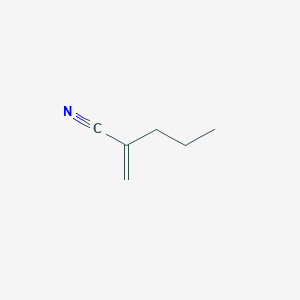
![6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14155492.png)

